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Propylene oxide (PO) is a cornerstone chemical intermediate, vital for the production of a vast
array of polymers and industrial fluids, including polyurethanes, propylene glycols, and glycol
ethers. The historical development of its synthesis has been a journey of continuous
innovation, driven by the dual pursuits of enhanced efficiency and improved environmental
stewardship. This technical guide provides an in-depth exploration of the core methodologies
for propylene oxide synthesis, from the earliest commercial processes to the state-of-the-art
technologies of today.

The Chlorohydrin Process: The Genesis of
Propylene Oxide Production

The chlorohydrin process, the first commercially successful route to propylene oxide, involves
the reaction of propylene with chlorine in the presence of water to form propylene chlorohydrin,
which is subsequently dehydrochlorinated with a base (typically calcium hydroxide or sodium
hydroxide) to yield propylene oxide.[1][2]

Experimental Protocol:

A detailed laboratory-scale synthesis based on the principles of the chlorohydrin process is as
follows:

Step 1: Formation of Propylene Chlorohydrin
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In a jacketed glass reactor equipped with a stirrer, gas inlet, and pH probe, charge with
deionized water.

Cool the reactor to 10-20°C.

Simultaneously bubble propylene gas and chlorine gas through the water at a controlled
rate. The molar ratio of propylene to chlorine should be maintained in excess of 1:1 to
minimize the formation of 1,2-dichloropropane.

Maintain the pH of the reaction mixture between 4 and 7 by the controlled addition of a base,
such as a dilute sodium hydroxide solution.

Monitor the reaction progress by periodically analyzing the agueous solution for the
concentration of propylene chlorohydrin.

Step 2: Dehydrochlorination of Propylene Chlorohydrin

Transfer the agueous solution of propylene chlorohydrin to a distillation apparatus equipped
with a dropping funnel.

Slowly add a 10-15% solution of calcium hydroxide or sodium hydroxide to the chlorohydrin
solution while gently heating.

The propylene oxide formed will distill over as an azeotrope with water.

Collect the distillate and separate the propylene oxide from the aqueous layer. Further
purification can be achieved by fractional distillation.

Reaction Pathway:
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Caption: The Chlorohydrin Process for Propylene Oxide Synthesis.

Co-production Methods: An Economic Symbiosis

The 1970s witnessed the advent of co-production processes, which generate a valuable co-
product alongside propylene oxide, thereby enhancing the economic viability of the operation.
[3][4][5] These methods are based on the epoxidation of propylene with an organic
hydroperoxide.

Propylene Oxide/Styrene Monomer (PO/SM) Process

In the PO/SM process, ethylbenzene is first oxidized to ethylbenzene hydroperoxide. This
hydroperoxide then epoxidizes propylene to propylene oxide, with 1-phenylethanol formed as
an intermediate, which is subsequently dehydrated to produce styrene monomer.[6][7]
Molybdenum-based catalysts are typically employed for the epoxidation step.[6]

Experimental Protocol:

A representative laboratory procedure for the PO/SM process is outlined below:

Step 1: Ethylbenzene Oxidation
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 In a three-necked flask equipped with a reflux condenser, thermometer, and gas inlet, charge
ethylbenzene.

e Heat the ethylbenzene to 130-150°C.

» Bubble air or oxygen through the liquid while stirring. The reaction is typically carried out
without a catalyst, but sometimes a small amount of a radical initiator is used.

» Monitor the formation of ethylbenzene hydroperoxide by titration.

Step 2: Propylene Epoxidation

In a high-pressure autoclave, charge the ethylbenzene hydroperoxide solution obtained in
the previous step and a molybdenum-based catalyst (e.g., molybdenum naphthenate).

Pressurize the autoclave with propylene to the desired pressure.

Heat the mixture to 90-130°C and maintain for several hours.

Monitor the consumption of the hydroperoxide and the formation of propylene oxide and 1-
phenylethanol via gas chromatography (GC).

Step 3: Dehydration of 1-Phenylethanol

» After the epoxidation is complete, the reaction mixture is distilled to separate the propylene
oxide.

e The remaining mixture containing 1-phenylethanol is then passed through a heated tube
furnace packed with a dehydration catalyst (e.g., alumina) at 250-350°C to produce styrene.

e The styrene is then purified by distillation.

Reaction Pathway:
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Caption: The PO/SM Co-production Process.

Propylene Oxide/tert-Butyl Alcohol (PO/ITBA) Process

Similar to the PO/SM process, the PO/TBA process utilizes an organic hydroperoxide, in this
case, tert-butyl hydroperoxide (TBHP), derived from the oxidation of isobutane.[3] The TBHP
then epoxidizes propylene to propylene oxide, co-producing tert-butyl alcohol (TBA).[3]

Experimental Protocol:

A general laboratory procedure for the PO/TBA process is as follows:

Step 1: Isobutane Oxidation

In a high-pressure reactor, charge liquid isobutane.

Introduce air or oxygen and heat the reactor to 120-140°C at a pressure of 3-4 MPa.

The reaction is typically autocatalytic but can be initiated with a small amount of a radical
initiator.

The reaction is stopped at a moderate conversion to maintain high selectivity to TBHP.

Step 2: Propylene Epoxidation
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e In a separate reactor, the TBHP solution from the previous step is mixed with propylene in
the presence of a soluble molybdenum or a heterogeneous titanium-silica catalyst.

e The reaction is carried out at 90-130°C and 1.5-6 MPa.

e The reaction progress is monitored by measuring the concentration of TBHP, propylene
oxide, and TBA.

o After the reaction, the propylene oxide is separated by distillation. The co-product, TBA,
can be dehydrated to isobutylene or used to produce MTBE.

Reaction Pathway:
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Caption: The PO/TBA Co-production Process.

Sumitomo Cumene-Based Process

A significant advancement in co-product-free propylene oxide synthesis was the development
of the Sumitomo cumene process.[8] In this method, cumene is oxidized to cumene
hydroperoxide (CHP), which then epoxidizes propylene to propylene oxide and a,a-
dimethylbenzyl alcohol (DMBA). The DMBA is then hydrogenated back to cumene and
recycled, resulting in a process where the only net reactants are propylene and oxygen.[6][9]

Experimental Protocol:

A laboratory-scale representation of the Sumitomo process involves the following steps:
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Step 1: Cumene Oxidation

e In a glass reactor equipped with a stirrer, condenser, and gas inlet, charge cumene and an
aqueous sodium carbonate solution to maintain an alkaline pH.[10]

o Heat the mixture to 80-120°C.

o Bubble air through the mixture at a controlled flow rate while stirring.[10]

e Monitor the formation of cumene hydroperoxide.

Step 2: Propylene Epoxidation

In an autoclave, charge the cumene hydroperoxide solution and a proprietary titanosilicate
catalyst.[10]

Introduce liquefied propylene to the desired pressure.

Heat the reactor to 80-100°C with vigorous stirring.[10]

After the reaction, propylene oxide is separated by distillation.

Step 3: Hydrogenation of DMBA

The remaining mixture containing DMBA is transferred to a hydrogenation reactor.

A hydrogenation catalyst (e.g., copper-based) is added.

The reactor is pressurized with hydrogen and heated to facilitate the conversion of DMBA
back to cumene.

The recovered cumene is then purified and recycled to the oxidation step.

Reaction Pathway:
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Caption: The Sumitomo Cumene-Based Process.

Direct Oxidation Methods: The Pursuit of a Greener
Route

The quest for a more sustainable and atom-economical process has led to the development of
direct oxidation methods, which avoid the generation of co-products and the use of chlorine.

Hydrogen Peroxide to Propylene Oxide (HPPO) Process

The HPPO process is a landmark achievement in green chemistry, utilizing hydrogen peroxide
as the oxidant to convert propylene to propylene oxide with water as the only by-product.[11]
The reaction is catalyzed by titanium silicalite-1 (TS-1), a shape-selective zeolite catalyst.[12]

Experimental Protocol:

A typical laboratory-scale HPPO synthesis is performed as follows:

Catalyst Preparation (TS-1):
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e Prepare a synthesis solution containing a silica source (e.g., tetraethyl orthosilicate), a
titanium source (e.g., tetrabutyl orthotitanate), a template (e.qg., tetrapropylammonium
hydroxide), and water.

e Heat the mixture in an autoclave under hydrothermal conditions (e.g., 175°C for several
days) to crystallize the TS-1 zeolite.

e The resulting solid is filtered, washed, dried, and calcined to remove the template.

Propylene Epoxidation:

In a high-pressure reactor, suspend the TS-1 catalyst in a solvent, typically methanol.
e Introduce liquid propylene into the reactor.

o Slowly feed an aqueous solution of hydrogen peroxide (30-50 wt%) into the reactor at a
controlled rate to manage the exothermic reaction.

o Maintain the reaction temperature at 40-60°C and the pressure high enough to keep
propylene in the liquid phase.

» Monitor the conversion of hydrogen peroxide and the formation of propylene oxide.

 After the reaction, the catalyst is filtered off, and the propylene oxide is separated from the
solvent and water by distillation.

Reaction Pathway:
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Caption: The HPPO Process for Propylene Oxide Synthesis.

Direct Oxidation with Molecular Oxygen

The direct gas-phase epoxidation of propylene with molecular oxygen is considered the "holy
grail" of propylene oxide synthesis due to its potential for high atom economy and the use of a
cheap and abundant oxidant. However, this route has proven to be challenging due to the
propensity for complete combustion of propylene. Research has focused on developing highly
selective catalysts, with promising results seen with silver-based catalysts on various supports
and, more recently, with gold catalysts supported on titanosilicates.[13][14]

Experimental Protocol (Representative Gas-Phase
Oxidation):

o Afixed-bed reactor is packed with the catalyst (e.g., Au/TS-1).

» Afeed gas mixture of propylene, oxygen, and an inert gas (e.g., nitrogen or helium) is
passed through the reactor. Hydrogen is often co-fed to promote the in-situ formation of an
active hydroperoxy species.

e The reactor is heated to the desired temperature (e.g., 150-250°C).
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e The product stream is analyzed by online gas chromatography to determine the conversion
of propylene and the selectivity to propylene oxide and other products like CO2 and
acrolein.

Reaction Pathway:
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Caption: Direct Oxidation of Propylene with Molecular Oxygen.

Quantitative Comparison of Propylene Oxide
Synthesis Methods

The following tables summarize key quantitative data for the different propylene oxide
synthesis methods, allowing for a direct comparison of their performance and characteristics.

Table 1: Reaction Conditions
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Process Temperature (°C) Pressure (MPa) Catalyst
) ) None (for chlorohydrin
Chlorohydrin 35-50 Atmospheric ,
formation)
PO/SM 90 -130 15-6.0 Molybdenum-based
Molybdenum-based or
PO/TBA 90 - 130 15-6.0 -
Ti-SiO2
o Atmospheric
) 80 - 120 (Oxidation), o i -
Sumitomo Cumene o (Oxidation), Elevated Titanosilicate
80-100 (Epoxidation) o
(Epoxidation)
Titanium Silicalite-1
HPPO 40 - 60 2.0-35
(TS-1)
Direct Oxidation (Gas) 150 - 250 Atmospheric AuU/TS-1, Ag-based

Note: These are typical ranges and can vary depending on the specific industrial
implementation.

Table 2: Performance Metrics
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. Key By-
Propylene Propylene Oxide
Process . . products/Co-
Conversion (%) Selectivity (%)
products
1,2-Dichloropropane,
) Dichloroisopropyl
Chlorohydrin ~90-95 (overall) ~90
ether, large volumes
of saltwater[2][15]
] Styrene Monomer (co-
PO/SM High >90
product)
) tert-Butyl Alcohol (co-
PO/TBA High ~90
product)[14]
) ) None (DMBA is
Sumitomo Cumene High >95[14]
recycled)
HPPO High (based on H202)  >95[11] Water
Direct Oxidation (Gas) Low to Moderate Variable (can be high)  COz, Acrolein

Conclusion

The historical development of propylene oxide synthesis methods showcases a clear
trajectory towards more sustainable and efficient chemical manufacturing. While the
chlorohydrin and co-production processes were instrumental in establishing the global
propylene oxide market, the environmental and economic pressures have spurred the
development of cleaner technologies. The HPPO process represents the current state-of-the-
art in terms of environmental performance, and the ongoing research into direct oxidation with
molecular oxygen holds the promise of an even more atom-economical and sustainable future
for this vital chemical intermediate. For researchers and professionals in drug development and
related fields, understanding the intricacies of these synthesis routes is crucial for appreciating
the provenance of key starting materials and for driving further innovation in green chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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